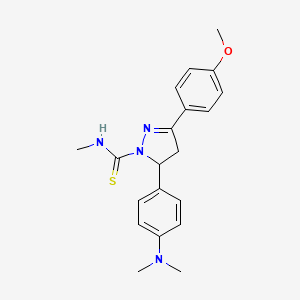

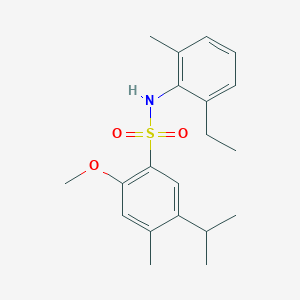

![molecular formula C10H11F3O B2683770 2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol CAS No. 1000547-98-7](/img/structure/B2683770.png)

2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol, also known as MTFMA or 2-MTFMA, is a chemical compound that belongs to the family of aryl alcohols. It is a white crystalline solid that is soluble in organic solvents and water. MTFMA has gained attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

科学的研究の応用

Biocatalytic Preparation for Pharmaceutical Intermediates A significant application of 2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol involves its role as a pharmaceutical intermediate, particularly for chemokine CCR5 antagonists. Research has demonstrated an efficient biocatalytic process for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol using recombinant Escherichia coli cells. This process achieved remarkable enantioselectivity and yield, highlighting the potential of biological methods over traditional chemical synthesis for producing high-purity pharmaceutical intermediates (Chen, Xia, Liu, & Wang, 2019).

Peptide Synthesis Enhancements Another research avenue explores the development of new amino-protective groups for peptide synthesis. Modifications to 2-(methylsulphonyl)ethanol, leading to alcohols that introduce urethane-type amino-protective groups, demonstrate advancements in peptide synthesis. These groups are sensitive to base and offer an alternative to traditional protecting groups, enhancing the efficiency of peptide bond formation processes (Verhart & Tesser, 2010).

Receptor Studies in Pharmacology Furthermore, structural modifications of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, through alkyl group additions, have provided insights into β-receptor populations. This research has led to a better understanding of β-receptors in various tissues, contributing to the development of targeted pharmacological interventions (Lands, Ludueña, & Buzzo, 1967).

Material Science Photochromic Properties

In material science, the compound's derivatives have been investigated for their photochromic properties in mixed crystals. This research opens up possibilities for creating materials that change color under different illumination conditions, with potential applications in displays and sensors (Takami, Kuroki, & Irie, 2007).

Enantioselective Synthesis for Aprepitant Production The compound also plays a critical role in the enantioselective synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, a key intermediate in the production of the antiemetic drug aprepitant. Research demonstrates an efficient synthetic process using Leifsonia xyli CCTCC M 2010241 cells, highlighting the potential for biocatalysis in pharmaceutical manufacturing (Ouyang, Wang, Huang, Cai, & He, 2013).

特性

IUPAC Name |

2-[4-methyl-3-(trifluoromethyl)phenyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O/c1-7-2-3-8(4-5-14)6-9(7)10(11,12)13/h2-3,6,14H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJUUFFLUWLVHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2683688.png)

![N-(2,5-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2683691.png)

![Methyl 2-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2683693.png)

![3-[3-(3,6-Dibromocarbazol-9-yl)-2-hydroxypropyl]imidazolidine-2,4-dione](/img/structure/B2683700.png)

![2-(3,5-dimethylisoxazol-4-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2683705.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2683707.png)

![5-[1-(4-Chlorophenyl)sulfonylpiperidin-3-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2683708.png)

![{[6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl]methyl}(propan-2-yl)amine](/img/structure/B2683709.png)